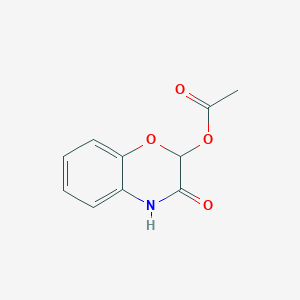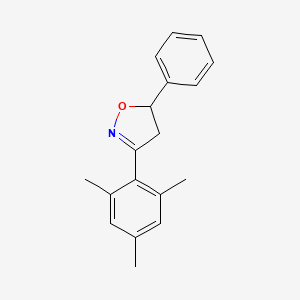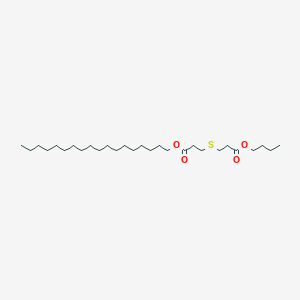
Butyl octadecyl 3,3'-sulfanediyldipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl octadecyl 3,3’-sulfanediyldipropanoate is a chemical compound with the molecular formula C28H54O4S. It contains a total of 86 bonds, including 32 non-hydrogen bonds, 2 multiple bonds, 28 rotatable bonds, 2 double bonds, 2 ester groups (aliphatic), and 1 sulfide group
Métodos De Preparación
The preparation of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves several synthetic routes and reaction conditions. One common method involves the esterification of octadecyl alcohol with 3,3’-sulfanediyldipropanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Butyl octadecyl 3,3’-sulfanediyldipropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group can lead to the formation of sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Butyl octadecyl 3,3’-sulfanediyldipropanoate has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers due to its antioxidant properties. In biology, it has been studied for its potential antimicrobial activity. In medicine, it is being explored for its potential use in drug delivery systems, particularly in the form of nanosponges for topical applications . In industry, it is used as an additive in lubricants and as a plasticizer in the production of flexible plastics .
Mecanismo De Acción
The mechanism of action of Butyl octadecyl 3,3’-sulfanediyldipropanoate involves its interaction with molecular targets and pathways. As an antioxidant, it works by scavenging free radicals and preventing oxidative damage to polymers and biological molecules. The sulfide group in its structure plays a crucial role in its antioxidant activity by undergoing redox reactions that neutralize reactive oxygen species .
Comparación Con Compuestos Similares
Butyl octadecyl 3,3’-sulfanediyldipropanoate can be compared with other similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). These compounds also exhibit antioxidant properties and are used as stabilizers in polymers. Butyl octadecyl 3,3’-sulfanediyldipropanoate is unique due to its sulfide group, which enhances its antioxidant activity and provides additional chemical stability .
Propiedades
Número CAS |
23449-98-1 |
|---|---|
Fórmula molecular |
C28H54O4S |
Peso molecular |
486.8 g/mol |
Nombre IUPAC |
butyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate |
InChI |
InChI=1S/C28H54O4S/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-32-28(30)22-26-33-25-21-27(29)31-23-6-4-2/h3-26H2,1-2H3 |
Clave InChI |
FJTRJBKNALSVAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

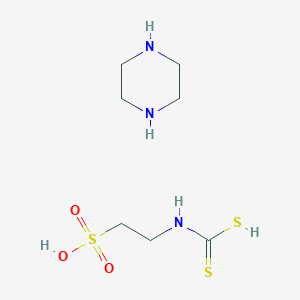


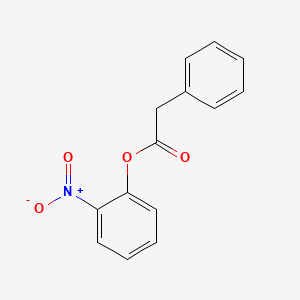
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)


